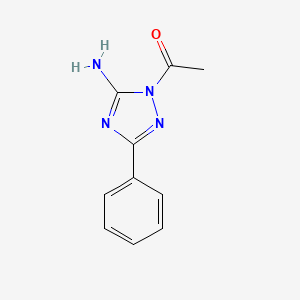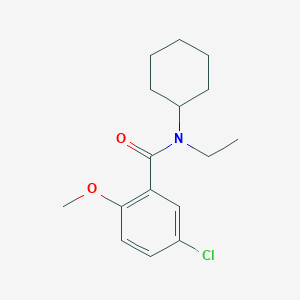
1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-phenyl-1H-1,2,4-triazol-5-amine, also known as APTRA, is a chemical compound that belongs to the class of triazoles. It has a molecular formula of C10H9N5O and a molecular weight of 223.22 g/mol. APTRA has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, materials science, and agriculture.
作用機序
The mechanism of action of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has also been reported to bind to the active site of acetylcholinesterase, preventing the degradation of acetylcholine.
Biochemical and Physiological Effects:
1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has also been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been reported to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
実験室実験の利点と制限
One of the advantages of using 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for the research on 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine. One potential direction is the development of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the investigation of the mechanism of action of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine, which could provide insights into its potential therapeutic applications. Additionally, the synthesis of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine derivatives with improved pharmacological properties could lead to the development of more effective drugs.
合成法
The synthesis of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine can be achieved through several methods. One of the most common methods is the reaction of 3-phenyl-1H-1,2,4-triazol-5-amine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine as a white crystalline solid.
科学的研究の応用
1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
特性
IUPAC Name |
1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7(15)14-10(11)12-9(13-14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZXLAVNQAOTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)


![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)


